4-bromo-1-(chloromethyl)-2-iodobenzene
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Overview
Description
4-bromo-1-(chloromethyl)-2-iodobenzene: is an organic compound with the molecular formula C7H5BrClI It is a halogenated benzyl chloride derivative, characterized by the presence of bromine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(chloromethyl)-2-iodobenzene typically involves the halogenation of benzyl chloride derivatives. One common method is the bromination of 2-iodotoluene followed by chlorination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of halogen exchange reactions and purification techniques like recrystallization to achieve high purity levels. The specific methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-bromo-1-(chloromethyl)-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Formation of substituted benzyl derivatives.
Oxidation Products: Formation of benzoic acid derivatives.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: 4-bromo-1-(chloromethyl)-2-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals .
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 4-bromo-1-(chloromethyl)-2-iodobenzene in chemical reactions involves the activation of the benzyl chloride moiety, making it susceptible to nucleophilic attack. The presence of bromine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 4-Iodobenzyl bromide
- 4-Bromobenzyl chloride
- 2-Iodobenzyl chloride
Comparison: 4-bromo-1-(chloromethyl)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and versatility in synthetic applications. Compared to its analogs, it offers a broader range of reactivity and potential for forming diverse products .
Properties
IUPAC Name |
4-bromo-1-(chloromethyl)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCSBZSFBBWFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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